molecular formula C5H12O3 B3058930 1-Propanol, 3-(2-hydroxyethoxy)- CAS No. 929-28-2

1-Propanol, 3-(2-hydroxyethoxy)-

Cat. No. B3058930
CAS RN: 929-28-2
M. Wt: 120.15 g/mol
InChI Key: DSVZDMKYVFDILG-UHFFFAOYSA-N
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Description

“1-Propanol, 3-(2-hydroxyethoxy)-” is a chemical compound with the molecular formula C5H12O3 . It has an average mass of 120.147 Da and a monoisotopic mass of 120.078644 Da .


Molecular Structure Analysis

The molecular structure of “1-Propanol, 3-(2-hydroxyethoxy)-” consists of a three-carbon chain with a hydroxyl group (-OH) and an ethoxy group (-OCH2CH2OH) attached . The exact position and orientation of these groups can influence the compound’s physical and chemical properties.

Scientific Research Applications

Photoinitiators in Biomedical Applications

“1-Propanol, 3-(2-hydroxyethoxy)-” is used in the production of water-soluble photoinitiators, which are essential for light-initiated polymerization processes . These processes are crucial in various biomedical applications, such as:

The photoinitiators must meet additional criteria such as high water solubility, non-toxicity to cells, and compatibility with visible low-power light sources .

Fluorescent Biomass-Based Platform for Detection of ClO−

This compound has been used to develop a highly sensitive sensor for reliable detection of hypochlorous acid derivative ionic form (ClO−) in cells and water-soluble systems . The presence of excessive ClO− could cause various diseases, such as arteriosclerosis, DNA damage, and cardiovascular illness . The probe presents high selectivity, sensitivity, anti-interference, and a low detection limit for ClO− .

Solvent-Free Paints and Varnishes

The compound is used in the industry of solvent-free paints and varnishes . The technique of converting liquid monomers to solid polymers under the influence of applied light is widely developed in this sector .

Optoelectronics

“1-Propanol, 3-(2-hydroxyethoxy)-” is used in optoelectronics . The light-induced polymerization process is crucial in this field .

3D Printing Materials

The compound is used in the printing industry for 3D printing materials . The light-initiated polymerization process is perfectly suited for this application .

Adhesives

“1-Propanol, 3-(2-hydroxyethoxy)-” is used in the production of adhesives . The light-induced polymerization process is crucial in this field .

properties

IUPAC Name

3-(2-hydroxyethoxy)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3/c6-2-1-4-8-5-3-7/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVZDMKYVFDILG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)COCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439152
Record name 1-Propanol, 3-(2-hydroxyethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

929-28-2
Record name 1-Propanol, 3-(2-hydroxyethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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